Cas no 73211-32-2 (cyclopentane-1,3-diamine)

Cyclopentane-1,3-diamine is a versatile aliphatic diamine featuring a rigid cyclopentane backbone, which imparts unique steric and electronic properties. Its two primary amine groups enable its use as a building block in organic synthesis, particularly for the preparation of chiral ligands, pharmaceuticals, and specialty polymers. The compound’s constrained ring structure enhances thermal and chemical stability, making it suitable for high-performance applications. Its bifunctional reactivity allows for selective modifications, facilitating the development of tailored catalysts or crosslinking agents. Cyclopentane-1,3-diamine is also valued in asymmetric synthesis due to its potential for inducing stereoselectivity. Proper handling is advised due to its amine functionality.
cyclopentane-1,3-diamine structure
cyclopentane-1,3-diamine structure
Product Name:cyclopentane-1,3-diamine
CAS No:73211-32-2
MF:C5H12N2
MW:100.162180900574
MDL:MFCD07778392
CID:977881
PubChem ID:18933503
Update Time:2025-05-24

cyclopentane-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,3-CYCLOPENTANEDIAMINE
    • cyclopentane-1,3-diamine
    • 1,3-diaminocyclopentane
    • 1.3-Diamino-cyclopentan
    • Cyclopentan-1,3-diyldiamin
    • cyclopentane-1,3-diyldiamine
    • cis-Cyclopentane-1,3-diamine;cis-1,3-Diaminocyclopentane
    • 1,3-diamino-cyclopentane
    • SCHEMBL62050
    • FT-0690143
    • EN300-303471
    • AKOS017398097
    • DTXSID10596626
    • 1,3-Cyclopentanediamine ,cis-
    • 73211-32-2
    • 1,3-Cyclopentanediamine,cis-
    • FT-0690860
    • BCP20929
    • trans-1,3-Cyclopentanediamine
    • DB-126723
    • DB-002975
    • MDL: MFCD07778392
    • Inchi: 1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2
    • InChI Key: ZQWRZCZEOLZBQF-UHFFFAOYSA-N
    • SMILES: NC1CCC(C1)N

Computed Properties

  • Exact Mass: 100.10000
  • Monoisotopic Mass: 100.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 55.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 0.964±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 172.7±8.0 ºC (760 Torr),
  • Flash Point: 65.8±17.9 ºC,
  • Solubility: Soluble (310 g/l) (25 º C),
  • PSA: 52.04000
  • LogP: 1.22550

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Additional information on cyclopentane-1,3-diamine

Recent Advances in the Application of Cyclopentane-1,3-diamine (CAS: 73211-32-2) in Chemical Biology and Pharmaceutical Research

Cyclopentane-1,3-diamine (CAS: 73211-32-2) has emerged as a key structural motif in chemical biology and pharmaceutical research due to its unique conformational properties and versatile reactivity. Recent studies have highlighted its potential in drug design, catalysis, and material science. This research brief synthesizes the latest findings on this compound, focusing on its applications, synthetic methodologies, and biological activities.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of cyclopentane-1,3-diamine derivatives as selective inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The researchers utilized a structure-based design approach to optimize the stereochemistry of the cyclopentane ring, resulting in compounds with improved potency and selectivity profiles. Notably, one derivative exhibited IC50 values in the low nanomolar range against HDAC6, with minimal off-target effects.

In the field of asymmetric catalysis, cyclopentane-1,3-diamine has been employed as a chiral ligand in transition metal complexes. A recent Nature Catalysis article (2024) reported a novel copper(I) complex featuring this diamine, which catalyzed the enantioselective hydroboration of styrenes with exceptional yields (up to 99%) and enantiomeric excess (up to 98%). The rigid cyclopentane backbone was found to enhance the stability of the catalytic intermediate, addressing a long-standing challenge in this transformation.

From a synthetic chemistry perspective, advances in the preparation of enantiomerically pure cyclopentane-1,3-diamine have been significant. A 2024 Organic Letters publication detailed a biocatalytic route using engineered transaminases that achieved >99% ee with quantitative yields. This green chemistry approach represents a substantial improvement over traditional resolution methods, making the compound more accessible for pharmaceutical applications.

The compound's potential in material science was highlighted in a recent ACS Applied Materials & Interfaces study (2024), where cyclopentane-1,3-diamine was incorporated into porous organic polymers for CO2 capture. The materials exhibited exceptional selectivity (CO2/N2 selectivity > 200) and stability over 100 adsorption-desorption cycles, attributed to the optimal positioning of amine groups in the cyclopentane scaffold.

Ongoing clinical trials are evaluating cyclopentane-1,3-diamine-containing compounds for various indications. Phase I results for a novel antiviral agent featuring this core structure showed promising pharmacokinetic profiles and good tolerability in healthy volunteers. The compound's ability to maintain rigid conformations while allowing for structural modifications makes it particularly valuable in addressing drug resistance challenges.

Future research directions include exploring the compound's applications in RNA-targeting therapeutics and further optimizing its synthetic accessibility. The unique spatial arrangement of functional groups in cyclopentane-1,3-diamine continues to inspire innovative solutions across multiple disciplines in chemical biology and pharmaceutical sciences.

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